molecular formula C6H11Cl2N B13594767 (2-Chloroethyl)(methyl)(prop-2-yn-1-yl)aminehydrochloride

(2-Chloroethyl)(methyl)(prop-2-yn-1-yl)aminehydrochloride

Katalognummer: B13594767
Molekulargewicht: 168.06 g/mol
InChI-Schlüssel: LZBQVZDQAFFKFC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-Chloroethyl)(methyl)(prop-2-yn-1-yl)amine hydrochloride is an organic compound with the molecular formula C6H12ClN·HCl It is a hydrochloride salt of an amine, characterized by the presence of a chloroethyl group, a methyl group, and a prop-2-yn-1-yl group attached to the nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloroethyl)(methyl)(prop-2-yn-1-yl)amine hydrochloride typically involves the reaction of (2-Chloroethyl)(methyl)amine with propargyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

On an industrial scale, the production of (2-Chloroethyl)(methyl)(prop-2-yn-1-yl)amine hydrochloride follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process involves large-scale reactors, precise temperature control, and efficient purification techniques such as crystallization or distillation to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(2-Chloroethyl)(methyl)(prop-2-yn-1-yl)amine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation Reactions: The prop-2-yn-1-yl group can undergo oxidation to form corresponding carbonyl compounds.

    Reduction Reactions: The compound can be reduced to form saturated amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Major Products Formed

    Substitution: Formation of azidoethyl or thiocyanatoethyl derivatives.

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of ethylamines.

Wissenschaftliche Forschungsanwendungen

(2-Chloroethyl)(methyl)(prop-2-yn-1-yl)amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Wirkmechanismus

The mechanism of action of (2-Chloroethyl)(methyl)(prop-2-yn-1-yl)amine hydrochloride involves its interaction with biological molecules through its functional groups. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to potential biological effects. The prop-2-yn-1-yl group can participate in click chemistry reactions, facilitating the labeling and tracking of biomolecules. The overall effect of the compound is determined by its ability to modify molecular targets and pathways involved in cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (2-Chloroethyl)(methyl)(prop-2-en-1-yl)amine hydrochloride
  • (2-Chloroethyl)(methyl)(prop-2-yn-1-yl)amine
  • (2-Chloroethyl)(methyl)(prop-2-en-1-yl)amine

Uniqueness

(2-Chloroethyl)(methyl)(prop-2-yn-1-yl)amine hydrochloride is unique due to the presence of the prop-2-yn-1-yl group, which imparts distinct reactivity and potential applications in click chemistry. This sets it apart from similar compounds that may lack this functional group, thereby limiting their utility in certain chemical and biological applications.

Eigenschaften

Molekularformel

C6H11Cl2N

Molekulargewicht

168.06 g/mol

IUPAC-Name

N-(2-chloroethyl)-N-methylprop-2-yn-1-amine;hydrochloride

InChI

InChI=1S/C6H10ClN.ClH/c1-3-5-8(2)6-4-7;/h1H,4-6H2,2H3;1H

InChI-Schlüssel

LZBQVZDQAFFKFC-UHFFFAOYSA-N

Kanonische SMILES

CN(CCCl)CC#C.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.